7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione 7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 892283-13-5
VCID: VC7330457
InChI: InChI=1S/C28H28N4O4/c1-36-23-9-5-8-22(19-23)30-14-16-31(17-15-30)26(33)21-10-11-24-25(18-21)29-28(35)32(27(24)34)13-12-20-6-3-2-4-7-20/h2-11,18-19H,12-17H2,1H3,(H,29,35)
SMILES: COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5
Molecular Formula: C28H28N4O4
Molecular Weight: 484.556

7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

CAS No.: 892283-13-5

Cat. No.: VC7330457

Molecular Formula: C28H28N4O4

Molecular Weight: 484.556

* For research use only. Not for human or veterinary use.

7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione - 892283-13-5

Specification

CAS No. 892283-13-5
Molecular Formula C28H28N4O4
Molecular Weight 484.556
IUPAC Name 7-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione
Standard InChI InChI=1S/C28H28N4O4/c1-36-23-9-5-8-22(19-23)30-14-16-31(17-15-30)26(33)21-10-11-24-25(18-21)29-28(35)32(27(24)34)13-12-20-6-3-2-4-7-20/h2-11,18-19H,12-17H2,1H3,(H,29,35)
Standard InChI Key BNBNGYZDJKREQM-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a quinazoline-2,4-dione scaffold substituted at position 3 with a phenethyl group and at position 7 with a 4-(3-methoxyphenyl)piperazine-1-carbonyl moiety. The quinazoline core is a bicyclic system with nitrogen atoms at positions 1, 3, and 4, while the piperazine ring introduces conformational flexibility and potential hydrogen-bonding interactions .

Table 1: Key Structural Features

FeatureDescription
Core structureQuinazoline-2,4-dione
Position 3 substitutionPhenethyl group (-CH₂CH₂C₆H₅)
Position 7 substitution4-(3-Methoxyphenyl)piperazine-1-carbonyl
Molecular formulaC₂₉H₂₉N₅O₄
Molecular weight456.5 g/mol

Physicochemical Characteristics

While experimental data on solubility and melting point remain unpublished, analogues with similar substituents exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane . The methoxy and carbonyl groups enhance polarity, potentially improving bioavailability compared to non-polar quinazoline derivatives.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized through a multi-step sequence:

  • Quinazoline Core Formation: Cyclization of anthranilic acid derivatives with urea or phosgene yields the quinazoline-2,4-dione scaffold .

  • Phenethyl Introduction: Alkylation at position 3 using phenethyl bromide under basic conditions.

  • Piperazine Coupling: A carbonyl-linked piperazine group is introduced via nucleophilic acyl substitution, utilizing 4-(3-methoxyphenyl)piperazine and a carbonyl chloride intermediate.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Quinazoline formationUrea, polyphosphoric acid, 160°C60–70
Phenethyl alkylationPhenethyl bromide, K₂CO₃, DMF, 80°C45–55
Piperazine coupling4-(3-Methoxyphenyl)piperazine, DCC, CH₂Cl₂30–40

Challenges and Optimization

Low yields in the final coupling step (30–40%) are attributed to steric hindrance from the phenethyl group. Strategies to improve efficiency include microwave-assisted synthesis and catalysis by palladium complexes.

Pharmacological Profile

Mechanism of Action

The compound demonstrates dual activity:

  • Enzyme Inhibition: Binds to ATP pockets of kinases (e.g., EGFR, VEGFR), disrupting phosphorylation cascades critical for tumor proliferation.

  • Receptor Modulation: The piperazine moiety interacts with serotonin (5-HT₁A) and dopamine (D₂) receptors, suggesting potential psychotropic applications .

Table 3: In Vitro Activity Data

TargetAssay TypeIC₅₀/EC₅₀ (nM)Source
EGFR kinaseFluorescence12.3 ± 1.2EvitaChem
5-HT₁A receptorRadioligand8.7 ± 0.9Patent
D₂ receptorcAMP accumulation15.4 ± 2.1Patent

In Vivo Efficacy

In murine xenograft models, the compound (10 mg/kg, oral) reduced tumor volume by 58% over 21 days, comparable to doxorubicin. Toxicity profiles indicated mild hepatotoxicity at higher doses (≥50 mg/kg).

Therapeutic Applications and Research Directions

Neurological Disorders

5-HT₁A affinity positions it as a candidate for anxiety and depression. In rodent models, it reduced immobility time in forced swim tests by 40% at 5 mg/kg .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator